Benzenepropanal, 4-(1-methylethyl)-
Description
Contextualization within Aromatic Aldehyde Chemistry
Aromatic aldehydes are a class of organic compounds characterized by an aldehyde functional group (-CHO) attached directly to an aromatic ring. The reactivity of the aldehyde group in these molecules is significantly influenced by the nature and position of other substituents on the aromatic ring.
The isopropyl group at the para-position of the benzene (B151609) ring in Benzenepropanal, 4-(1-methylethyl)- plays a crucial role in modulating its chemical properties. The isopropyl group is an electron-donating group through an inductive effect (+I). This electron-donating nature increases the electron density on the carbonyl carbon of the aldehyde group. learncbse.in Consequently, this reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. learncbse.inquora.com This effect is a key determinant of its reactivity in various chemical reactions, such as condensation and addition reactions. solubilityofthings.com
The reactivity of aromatic aldehydes is a central theme in organic chemistry, and the study of substituted benzaldehydes like cuminaldehyde provides valuable insights into the electronic effects of functional groups on reaction mechanisms. The presence of the isopropyl group also imparts a degree of steric hindrance, which can influence the approach of reactants to the aldehyde functional group.
Academic Significance and Interdisciplinary Research Impetus
The academic interest in Benzenepropanal, 4-(1-methylethyl)- extends beyond its fundamental chemical properties and is largely driven by its biological activities. A significant body of research has focused on its potential as a neuroprotective agent.
A primary impetus for this research is the compound's demonstrated ability to inhibit the fibrillation of alpha-synuclein (B15492655) (α-SN). modares.ac.irnih.gov The aggregation of α-SN into amyloid fibrils is a pathological hallmark of several neurodegenerative disorders, most notably Parkinson's disease. modares.ac.irnih.govmodares.ac.ir Research has shown that cuminaldehyde can interfere with this fibrillation process, potentially by forming a Schiff base with amine groups in the protein, thereby preventing the formation of the β-sheet structures that are characteristic of amyloid fibrils. nih.gov Studies have indicated that cuminaldehyde can inhibit fibrillation by over 80% at optimal molar ratios. modares.ac.irmodares.ac.ir
This inhibitory effect on a key pathological process has propelled interdisciplinary research, bridging organic chemistry with molecular biology, neuroscience, and medicinal chemistry. The potential to modify a naturally occurring compound to enhance its neuroprotective effects presents a promising avenue for the development of novel therapeutic strategies for neurodegenerative diseases. nih.govaging-us.com Furthermore, research has also explored its effects on learning and memory, with studies in aging mice suggesting that cuminaldehyde may enhance cognitive function through the modulation of genes associated with neurotrophic factors and synaptic plasticity. nih.govaging-us.com
Detailed Research Findings
The following tables summarize key data from research on Benzenepropanal, 4-(1-methylethyl)-.
Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O | modares.ac.irnih.gov |
| Molar Mass | 148.205 g/mol | modares.ac.ir |
| Appearance | Colorless oil | modares.ac.ir |
| Boiling Point | 235.5 °C | modares.ac.ir |
| Density | 0.978 g/cm³ | modares.ac.ir |
| Solubility in Water | Insoluble | modares.ac.ir |
Inhibitory Effect on Alpha-Synuclein Fibrillation
| Parameter | Observation | Source |
|---|---|---|
| Inhibition Mechanism | Stalls protein assembly into β-structural fibrils, likely via Schiff base formation with amine groups. | nih.gov |
| Maximum Inhibition | Greater than 80% inhibition of fibrillation observed. | modares.ac.irmodares.ac.ir |
| Effect on Preformed Fibrils | Does not disaggregate pre-existing fibrils. | nih.gov |
| Specificity | Did not inhibit the fibrillation of lysozyme, suggesting some level of specificity for alpha-synuclein. | modares.ac.ir |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-propan-2-ylphenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEFOSDUWZYGOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074883 | |
| Record name | Benzenepropanal, 4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to pale yellow liquid, strong floral odour | |
| Record name | Benzenepropanal, 4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(p-Isopropylphenyl) propionaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/561/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | 3-(p-Isopropylphenyl) propionaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/561/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.946-0.952 | |
| Record name | 3-(p-Isopropylphenyl) propionaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/561/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7775-00-0 | |
| Record name | Cyclemax | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7775-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cuminyl acetaldehyde | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanal, 4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenepropanal, 4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(p-cumenyl)propionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.987 | |
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| Record name | CUMINYL ACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSW8QXE6HG | |
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| Record name | 3-(4-Isopropylphenyl)propanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036171 | |
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Advanced Synthetic Methodologies and Reaction Pathway Elucidation
Transition Metal-Catalyzed Oxidative Coupling Approaches
The formation of the propanal functional group on an aromatic ring presents unique synthetic challenges. Transition metal catalysis provides a versatile platform to address these challenges, enabling the direct formation of carbon-carbon bonds under increasingly mild conditions.
Palladium(II) Acetate-Catalyzed Reactions with α,β-Unsaturated Aldehydes
Palladium(II) acetate (B1210297) has proven to be a highly effective catalyst in a variety of cross-coupling reactions. One prominent method for the synthesis of compounds structurally related to Benzenepropanal, 4-(1-methylethyl)- is the Heck reaction, which typically involves the coupling of an aryl halide with an alkene. In the context of synthesizing this specific aldehyde, a plausible route involves the reaction of a 4-isopropylphenyl halide (such as 4-bromocumene) with an α,β-unsaturated aldehyde like acrolein, catalyzed by Palladium(II) acetate.
The catalytic cycle is generally understood to initiate with the oxidative addition of the aryl halide to a low-valent palladium(0) species, which is often generated in situ from the Palladium(II) acetate precursor. This is followed by the coordination of the α,β-unsaturated aldehyde to the resulting arylpalladium(II) complex. Subsequent migratory insertion of the olefin into the aryl-palladium bond forms a new carbon-carbon bond. The final step involves a β-hydride elimination, which regenerates the double bond in the product and releases the active palladium(0) catalyst to continue the cycle.
Optimization Strategies for Regioselectivity and Yield Enhancement
Achieving high yields and precise control over the position of the new carbon-carbon bond (regioselectivity) are critical for the industrial viability of any synthetic method. Several factors can be fine-tuned to optimize the synthesis of Benzenepropanal, 4-(1-methylethyl)-.
Table 1: Illustrative Effect of Catalyst Loading on a Model Heck Reaction
| Entry | Catalyst Loading (mol%) | Yield (%) |
| 1 | 0.1 | 75 |
| 2 | 0.5 | 92 |
| 3 | 1.0 | 95 |
| 4 | 2.0 | 95 |
Note: This table is illustrative and based on general findings in related Heck reactions. Specific values for the synthesis of Benzenepropanal, 4-(1-methylethyl)- would require dedicated experimental investigation.
The choice of solvent is another critical factor that can profoundly influence the outcome of a palladium-catalyzed reaction, particularly its regioselectivity. Polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) are commonly employed in Heck reactions. The solvent can affect the solubility of the reactants and catalyst, the stability of the catalytic intermediates, and the rate of the various steps in the catalytic cycle. In the synthesis of aryl propanals, the solvent can influence the ratio of the desired linear product versus the branched α-aryl isomer.
Table 2: Hypothetical Influence of Solvent on the Regioselectivity of a Heck-type Reaction
| Entry | Solvent | Linear:Branched Isomer Ratio |
| 1 | DMF | 90:10 |
| 2 | Toluene | 75:25 |
| 3 | Acetonitrile | 85:15 |
| 4 | Dioxane | 80:20 |
Note: This table presents a hypothetical scenario to illustrate the potential impact of solvents on regioselectivity. The optimal solvent system for the synthesis of Benzenepropanal, 4-(1-methylethyl)- would need to be determined experimentally.
Temperature is a key parameter in controlling reaction rates. However, in palladium-catalyzed reactions, elevated temperatures can also lead to catalyst decomposition, often observed as the formation of palladium black. This decomposition deactivates the catalyst and can lead to lower yields and inconsistent results. Therefore, careful temperature control is necessary to find a balance between a sufficiently fast reaction and the preservation of the catalyst's activity. For many Heck reactions, temperatures in the range of 80-140 °C are often employed. The thermal stability of the palladium catalyst can sometimes be enhanced by the use of specific ligands that coordinate to the metal center and prevent aggregation.
Isomer Formation and Chromatographic Separation Techniques in Benzenepropanal, 4-(1-methylethyl)- Synthesis
In the synthesis of Benzenepropanal, 4-(1-methylethyl)-, the formation of constitutional isomers is a potential challenge. The primary isomeric impurity in a Heck-type reaction with acrolein would be the branched isomer, 2-(4-isopropylphenyl)propanal. The formation of this isomer arises from the alternative regiochemistry of the migratory insertion step.
Following the synthesis, the separation of the desired linear product from any isomeric byproducts is crucial for obtaining a pure compound. Chromatographic techniques are the most common and effective methods for this purpose. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical tools to determine the isomeric ratio in the crude product. For purification on a preparative scale, column chromatography using silica (B1680970) gel or other stationary phases is typically employed. The choice of eluent (mobile phase) is critical for achieving good separation between the isomers.
Friedel-Crafts Alkylation Chemistry for Benzenepropanal, 4-(1-methylethyl)- Derivatives
The Friedel-Crafts reaction is a cornerstone of synthetic organic chemistry for attaching substituents to aromatic rings. wikipedia.org In the context of synthesizing derivatives of Benzenepropanal, 4-(1-methylethyl)-, this reaction is pivotal for introducing the characteristic isopropyl group onto the benzene (B151609) ring.
Electrophilic Substitution Mechanisms with Isopropylbenzene
The synthesis often begins with isopropylbenzene, also known as cumene. learncbse.in The core of the Friedel-Crafts reaction is an electrophilic aromatic substitution. mt.com The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which activates an alkylating or acylating agent. mt.comrsc.org
In the alkylation process, the Lewis acid helps to generate a carbocation from an alkyl halide. pw.liveyoutube.com This carbocation then acts as an electrophile, which is attacked by the electron-rich benzene ring of isopropylbenzene. pw.live The isopropyl group on the benzene ring is an activating group and directs incoming electrophiles to the ortho and para positions. Due to steric hindrance, the para-substituted product is typically favored.
A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements to form more stable carbocations, which can lead to a mixture of products. youtube.com Additionally, the alkylated product is often more reactive than the starting material, which can result in polyalkylation. pw.livelibretexts.org
An alternative and often preferred method is Friedel-Crafts acylation. This reaction involves an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. libretexts.orgmasterorganicchemistry.com The electrophile in this case is a resonance-stabilized acylium ion, which does not undergo rearrangement. libretexts.orgyoutube.com The acylation of isopropylbenzene would introduce an acyl group, which is deactivating and prevents further reactions on the same ring. wikipedia.orglibretexts.org The resulting ketone can then be reduced to the desired alkyl group to yield the final product.
Role of Acidic Catalysis and Propanal Derivatives in Reaction Outcomes
Acidic catalysis is fundamental to the Friedel-Crafts reaction. Lewis acids like AlCl₃ are commonly used, but Brønsted acids such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) can also be employed. rsc.orgnih.gov The choice of catalyst can significantly influence the reaction's efficiency and selectivity. pw.live For instance, more reactive halides may require a less active catalyst. pw.live
To form the propanal side chain, a Friedel-Crafts acylation using propanoyl chloride or propanoic anhydride is a common strategy. The reaction between isopropylbenzene and propanoyl chloride in the presence of AlCl₃ would yield 4-isopropylpropiophenone. The mechanism involves the formation of a propanoyl cation (an acylium ion) which then attacks the benzene ring. youtube.com
The subsequent reduction of the ketone functionality to an aldehyde can be challenging. However, a new catalytic approach has been developed for the synthesis of the related compound, 3-(4-isopropylphenyl)-2-methylpropanal (B42199), which involves the asymmetric hydrogenation of an acrylic acid intermediate. researchgate.net This suggests that multi-step synthetic pathways are often necessary to achieve the desired aldehyde structure.
Green Chemistry Principles in Benzenepropanal, 4-(1-methylethyl)- Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of aromatic aldehydes to minimize environmental impact. numberanalytics.com This involves using renewable feedstocks, reducing waste, and employing safer solvents and catalysts. numberanalytics.comnih.gov
For aromatic aldehyde synthesis, green approaches include:
Use of Biomass-derived Feedstocks: Exploring renewable sources to replace traditional petroleum-based starting materials. numberanalytics.comrsc.org
Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents, which often generate significant waste. numberanalytics.com This includes the use of recyclable catalysts. numberanalytics.com
Environmentally Benign Solvents: Replacing hazardous organic solvents with greener alternatives like ionic liquids or deep eutectic solvents. numberanalytics.com
Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. scielo.org.mx For example, the bioreduction of aromatic aldehydes has been achieved using an extract of Aloe vera under microwave irradiation. scielo.org.mx
Waste Valorization: Developing processes where byproducts can be transformed into valuable chemicals. nih.gov
One sustainable method involves the oxidation of benzylic alcohols using gaseous nitrogen dioxide, which produces pure aromatic aldehydes with nitric acid as a recoverable and useful byproduct, thus minimizing waste. nih.gov Another approach utilizes lemon juice as a natural, biodegradable catalyst for the synthesis of quinazolinone derivatives from aromatic aldehydes, showcasing the potential of biocatalysis in green chemistry. rsc.org
Stereoselective and Enantioselective Synthetic Considerations for Benzenepropanal, 4-(1-methylethyl)-
Stereoselectivity, the control of the spatial arrangement of atoms, is a critical aspect of modern organic synthesis, particularly for producing specific isomers of a compound. While Benzenepropanal, 4-(1-methylethyl)- itself is not chiral, derivatives or intermediates in its synthesis may be.
Enantioselective synthesis, which focuses on producing a single enantiomer (one of two mirror-image forms) of a chiral molecule, is of paramount importance in the pharmaceutical and fragrance industries. The development of asymmetric catalysis has provided tools to achieve high levels of enantioselectivity.
For instance, the first enantioselective organocatalytic alkylation of electron-rich benzenes with α,β-unsaturated aldehydes has been accomplished using an iminium catalysis strategy. nih.gov This method allows for the construction of benzylic stereocenters with high enantioselectivity. nih.gov
In a related context, a new catalytic approach to synthesize non-racemic 3-(4-isopropylphenyl)-2-methylpropanal has been developed, which relies on the asymmetric hydrogenation of an (E)-3-(4-isopropylphenyl)-2-methyl acrylic acid intermediate, achieving enantiomeric excesses of about 60%. researchgate.net This highlights the potential for creating chiral analogs of Benzenepropanal, 4-(1-methylethyl)-.
Furthermore, advancements in nickel-catalyzed reactions have enabled the stereoselective synthesis of highly substituted alkenes, which could be precursors to complex aldehydes. nih.gov These methods offer precise control over the geometry of the double bond, which is a form of stereoselectivity. nih.govnih.gov
Sophisticated Analytical Techniques for Structural and Quantitative Research
Advanced Spectroscopic Characterization of Benzenepropanal, 4-(1-methylethyl)-
Spectroscopic techniques are indispensable for the detailed characterization of Benzenepropanal, 4-(1-methylethyl)-. High-resolution mass spectrometry and various nuclear magnetic resonance methods work in concert to provide a comprehensive structural profile of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For Benzenepropanal, 4-(1-methylethyl)-, HRMS provides an exact mass measurement, which confirms its molecular formula as C₁₂H₁₆O. wikipedia.org This technique offers high accuracy, enabling the differentiation of compounds with the same nominal mass but different elemental compositions. The exact mass of Benzenepropanal, 4-(1-methylethyl)- is 176.1201 atomic mass units (u). wikipedia.org Aldehydes and ketones typically exhibit moderately intense signals for their molecular ions (M+) in mass spectrometry, facilitating the determination of their molecular weight. libretexts.org
Table 1: HRMS Data for Benzenepropanal, 4-(1-methylethyl)-
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₆O | wikipedia.org |
| Molar Mass | 176.26 g/mol | wikipedia.org |
| Exact Mass | 176.1201 u | wikipedia.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of organic molecules. Through various NMR experiments, the connectivity of atoms and the spatial arrangement of the molecule can be determined with high confidence.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. For Benzenepropanal, 4-(1-methylethyl)-, the ¹H NMR spectrum is characterized by several key signals that allow for the identification of the aldehyde group and the isopropyl substituent. orgchemboulder.commodgraph.co.uk
The most distinctive signal in the ¹H NMR spectrum of an aldehyde is the proton attached to the carbonyl carbon (the aldehydic proton), which appears in the highly deshielded region of 9-10 ppm. libretexts.orgorgchemboulder.comoregonstate.edu This significant downfield shift is due to the electron-withdrawing nature of the adjacent oxygen atom. Protons on the carbon atom alpha to the carbonyl group typically resonate between 2.0 and 2.7 ppm. libretexts.orgorgchemboulder.com
In the case of Benzenepropanal, 4-(1-methylethyl)-, the aromatic protons on the benzene (B151609) ring typically appear in the range of 6.0-8.5 ppm. orgchemboulder.comorgchemboulder.com The isopropyl group gives rise to a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts for Benzenepropanal, 4-(1-methylethyl)-
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehydic H | 9.0 - 10.0 | Singlet (or Triplet if coupled) |
| Aromatic H | 6.0 - 8.5 | Multiplet |
| Benzylic CH₂ | 2.2 - 3.0 | Triplet |
| Propionaldehyde CH₂ | 2.2 - 3.0 | Triplet |
| Isopropyl CH | 2.8 - 3.5 | Septet |
| Isopropyl CH₃ | ~1.2 | Doublet |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of each signal is indicative of its chemical environment. libretexts.org
A key feature in the ¹³C NMR spectrum of an aldehyde is the signal for the carbonyl carbon, which appears far downfield in the range of 190-220 ppm. oregonstate.edubham.ac.uklibretexts.org This is one of the most deshielded signals in a typical ¹³C NMR spectrum. libretexts.org The carbons of the aromatic ring resonate in the region of 125-150 ppm. libretexts.org The carbons of the isopropyl group and the propyl chain will appear in the upfield region of the spectrum. The chemical shift of a carbon atom is influenced by the electronegativity of the atoms attached to it, with more electronegative atoms causing a downfield shift. libretexts.org
Table 3: Predicted ¹³C NMR Chemical Shifts for Benzenepropanal, 4-(1-methylethyl)-
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl C | 190 - 200 |
| Aromatic C (substituted) | 140 - 150 |
| Aromatic C (unsubstituted) | 125 - 135 |
| Benzylic CH₂ | ~45 |
| Propionaldehyde CH₂ | ~28 |
| Isopropyl CH | ~34 |
| Isopropyl CH₃ | ~24 |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning the signals observed in the 1D NMR spectra and for confirming the substitution pattern of the aromatic ring.
COSY (¹H-¹H Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For Benzenepropanal, 4-(1-methylethyl)-, COSY would show correlations between the aldehydic proton and the adjacent methylene (B1212753) protons, between the two methylene groups of the propyl chain, and between the isopropyl methine proton and the methyl protons. It would also help to delineate the coupling network among the aromatic protons, confirming their relative positions on the ring.
State-of-the-Art Chromatographic Analysis of Benzenepropanal, 4-(1-methylethyl)-
Chromatographic techniques are essential for the separation, identification, and quantification of Benzenepropanal, 4-(1-methylethyl)-, particularly in complex mixtures such as fragrance formulations and cosmetic products. jfda-online.comnih.gov
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a widely used and powerful method for the analysis of volatile and semi-volatile compounds like Benzenepropanal, 4-(1-methylethyl)-. jfda-online.comsdu.dk In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectral data for identification. Quantitative analysis can be performed by creating calibration curves using standard solutions of the analyte. researchgate.net
For instance, a typical GC-MS method might involve a temperature program where the oven temperature is ramped to achieve optimal separation of various fragrance components. jfda-online.com Sample preparation often involves liquid-liquid extraction to isolate the analytes from the sample matrix. jfda-online.comnih.gov The limit of quantification (LOQ) for fragrance allergens in cosmetic products using GC-MS can be in the range of 2-20 µg/g. nih.gov
High-performance liquid chromatography (HPLC) can also be employed for the analysis of Benzenepropanal, 4-(1-methylethyl)-, especially for less volatile derivatives or when derivatization is performed to enhance detection.
Table 4: Common Chromatographic Methods for Aldehyde Analysis
| Technique | Detector | Typical Application |
| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Quantitative analysis of known volatile compounds |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer (MS) | Identification and quantification of volatile and semi-volatile compounds in complex mixtures |
| High-Performance Liquid Chromatography (HPLC) | UV-Vis or Diode Array Detector (DAD) | Analysis of less volatile or derivatized aldehydes |
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a cornerstone technique for the analysis of Benzenepropanal, 4-(1-methylethyl)-, offering high resolution and sensitivity. nih.gov Its application spans from quality control of essential oils to detailed pharmaceutical analysis. impactfactor.orgnih.gov
Reverse-Phase HPLC for Optimized Separation Efficiency
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the separation of Cuminyl Aldehyde. nih.govimpactfactor.org In this technique, a nonpolar stationary phase, typically a C18 column, is used in conjunction with a more polar mobile phase. impactfactor.orgresearchgate.net This setup allows for the effective separation of Cuminyl Aldehyde from other components in a mixture based on its hydrophobicity. The efficiency of the separation is influenced by factors such as the particle size of the stationary phase and the length of the column. nahrainuniv.edu.iq For instance, a method utilizing a Cosmosil C18 column (250 × 4.6 mm, 5μm) has been successfully developed and validated for the estimation of Cuminyl Aldehyde. impactfactor.orgresearchgate.net Another approach uses a Newcrom R1 column, which is a special reverse-phase column with low silanol (B1196071) activity. sielc.com
Mobile Phase Composition Optimization (e.g., Acetonitrile (B52724), Water, Acidic Modifiers)
The composition of the mobile phase is a critical parameter in achieving optimal separation in HPLC. phenomenex.com For the analysis of Cuminyl Aldehyde, various mobile phase compositions have been investigated. A frequently used mobile phase is a mixture of acetonitrile, water, and sometimes an acidic modifier. sielc.comchromatographyonline.com Acetonitrile is a popular organic modifier due to its low viscosity and UV transparency. chromatographyonline.com
A study on the estimation of Cuminyl Aldehyde found that a mobile phase consisting of sodium sulphate, acetonitrile, and methanol (B129727) in a ratio of 20:73:7 (v/v) provided satisfactory separation and good peak symmetry. impactfactor.org The pH of the mobile phase can also be adjusted to optimize the separation, especially for ionizable compounds. chromatographyonline.com For example, phosphoric acid or formic acid can be used as acidic modifiers. sielc.comsielc.com The selection of the organic solvent and its proportion in the mobile phase directly impacts the retention time and selectivity of the separation. chromatographyonline.com
Table 1: Optimized RP-HPLC Method Parameters for Cuminyl Aldehyde Estimation
| Parameter | Optimized Value |
| Column | C18 (250 mm x 4.6 mm, 5µm) |
| Wavelength of Detection | 326 nm |
| Mobile Phase | Sodium sulphate: acetonitrile: methanol (20: 73: 7 v/v) |
| Pump Mode | Isocratic |
| Flow Rate | 1.0 mL min-1 |
| Run Time | 10 minutes |
| Volume of Injection | 20 µL |
| Temperature | 25 ± 2ºC |
This table summarizes the optimized conditions for the RP-HPLC analysis of Cuminyl Aldehyde as reported in a specific study. impactfactor.org
Mass Spectrometry Compatibility through Mobile Phase Modification
For more definitive identification and structural elucidation, HPLC is often coupled with mass spectrometry (LC-MS). However, not all mobile phases used in HPLC are compatible with MS detectors. shimadzu.com Involatile buffers, such as phosphate (B84403) buffers, can cause salt deposition and interfere with the ionization process in the mass spectrometer. shimadzu.com Therefore, when interfacing HPLC with MS, it is crucial to use volatile mobile phases and additives. shimadzu.com
For the analysis of Cuminyl Aldehyde and related compounds, mobile phases containing acetonitrile, water, and volatile acids like formic acid are preferred for LC-MS applications. sielc.comsielc.com Ammonium (B1175870) acetate (B1210297) and ammonium formate (B1220265) are also suitable volatile buffer salts. shimadzu.com The use of such mobile phases ensures that the solvent can be easily removed in the high vacuum environment of the mass spectrometer, leading to stable and sensitive detection. shimadzu.com
Scalability for Preparative Separations and Pharmacokinetic Studies
HPLC methods developed for the analysis of Cuminyl Aldehyde can be scaled up for preparative purposes, allowing for the isolation of larger quantities of the pure compound. sielc.comsielc.com This is particularly useful for obtaining standards for further research or for the purification of the compound from complex mixtures like essential oils. nih.gov High-speed counter-current chromatography (HSCCC) has also been successfully employed for the semi-preparative isolation of Cuminyl Aldehyde from cumin essential oil. nih.govebi.ac.uk
Furthermore, validated HPLC methods are suitable for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of a compound in a biological system. sielc.comsielc.com The ability to accurately quantify Cuminyl Aldehyde in biological matrices is essential for understanding its behavior in the body.
Applications in Quality Control and Pharmaceutical Analysis
HPLC is a vital tool for the quality control of products containing Cuminyl Aldehyde, such as essential oils and pharmaceutical formulations. impactfactor.orgnih.gov A validated stability-indicating RP-HPLC method has been developed to estimate Cuminyl Aldehyde and to study its degradation under various stress conditions, including acidic, alkaline, oxidative, and thermal stress. impactfactor.orgresearchgate.net This type of analysis is crucial for ensuring the stability and shelf-life of pharmaceutical products. impactfactor.org
The method demonstrated good linearity, accuracy, and precision, with a limit of detection (LOD) of 1.04 μg/mL and a limit of quantitation (LOQ) of 3.16 μg/mL. impactfactor.orgresearchgate.net Such validated methods are essential for routine quality control in the pharmaceutical industry to ensure that products meet the required specifications. impactfactor.orgnih.gov
Table 2: Validation Parameters for the RP-HPLC Method of Cuminyl Aldehyde
| Parameter | Result |
| Linearity Range (µg/mL) | 20 - 140 |
| Correlation Coefficient (r²) | 0.997 ± 0.5 |
| Precision (%RSD) | |
| - Inter-day | 1.025 |
| - Intra-day | 0.281 |
| Accuracy (Recovery %) | 98.06 - 100.40 |
| Limit of Detection (LOD) (µg/mL) | 1.04 |
| Limit of Quantitation (LOQ) (µg/mL) | 3.16 |
This table presents a summary of the validation parameters for a developed RP-HPLC method for Cuminyl Aldehyde, demonstrating its suitability for quantitative analysis. impactfactor.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like Cuminyl Aldehyde. phytojournal.comresearchgate.net It is extensively used for the characterization of essential oils and for identifying the various chemical constituents present. phytojournal.comtandfonline.commdpi.com
In GC-MS analysis, the sample is vaporized and separated based on the boiling points and polarities of its components in a capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification. d-nb.info
Studies on cumin essential oil have utilized GC-MS to identify and quantify its major volatile components. phytojournal.comtandfonline.com For instance, the analysis of different cumin genotypes revealed that Cuminyl Aldehyde is a major constituent, with its percentage varying among different varieties. phytojournal.comresearchgate.net A typical GC-MS analysis of cumin oil might use a capillary column like SPB-1 or SH-WAX with a programmed temperature gradient to ensure the separation of a wide range of volatile compounds. tandfonline.commdpi.com The identification of compounds is typically achieved by comparing their mass spectra and retention indices with those in established libraries like NIST. nih.gov
Table 3: Major Volatile Compounds in Cumin Seed Oil Identified by GC-MS
| Compound | Percentage Range (%) |
| Cuminaldehyde | 8 - 40.88 |
| β-Pinene | 22 - 27 |
| p-Cymene | 23 - 39 |
| γ-Terpinene | 11 - 27.73 |
| β-Myrcene | 1.3 - 1.75 |
| p-Mentha-1,4-dien-7-al | 1.0 - 5.5 |
This table shows the percentage range of major volatile compounds, including Cuminyl Aldehyde, found in cumin seed oil from various studies, highlighting the utility of GC-MS in compositional analysis. phytojournal.comtandfonline.com
Analytical Method Development and Validation Frameworks for Benzenepropanal, 4-(1-methylethyl)-
The development and validation of an analytical method are critical to ensure that the results obtained are reliable, reproducible, and suitable for their intended purpose. nih.gov For the quantification of Benzenepropanal, 4-(1-methylethyl)-, this process establishes through documented evidence that the procedure consistently meets predefined specifications and quality attributes. globalresearchonline.net Method validation is performed according to internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH). nih.goveuropa.eu
Method validation encompasses the evaluation of several key parameters to demonstrate its suitability. globalresearchonline.neteuropa.eu
Selectivity/Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods like GC or HPLC, selectivity is demonstrated by the ability to separate the peak of Benzenepropanal, 4-(1-methylethyl)- from other peaks in the chromatogram.
Linearity: Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A study on the HPLC analysis of this compound showed good linearity over a concentration range of 20-140 μg/mL. impactfactor.orgresearchgate.net
Table 1: Linearity Data for the Analysis of Benzenepropanal, 4-(1-methylethyl)-
| Parameter | Value | Source |
|---|---|---|
| Linearity Range | 20 - 140 µg/mL | impactfactor.orgresearchgate.net |
| Correlation Coefficient (R²) | 0.997 | impactfactor.orgresearchgate.net |
Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). impactfactor.org
Table 2: Precision Data for the Analysis of Benzenepropanal, 4-(1-methylethyl)-
| Precision Level | Parameter | Result (%RSD) | Source |
|---|---|---|---|
| Repeatability | Intra-day Precision | <2% | impactfactor.org |
| Intermediate Precision | Inter-day Precision | <2% |
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. nih.gov For Benzenepropanal, 4-(1-methylethyl)-, accuracy has been demonstrated with recovery values typically falling within the range of 98-101%. impactfactor.orgresearchgate.net
Table 3: Accuracy Data for the Analysis of Benzenepropanal, 4-(1-methylethyl)-
| Parameter | Specification Range | Source |
|---|---|---|
| Recovery | 98.06 - 100.40% | impactfactor.orgresearchgate.net |
Detection and Quantitation Limits: The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eunih.gov These limits are crucial for analyzing trace contaminants or low levels of the compound. For GC-MS, LOD and LOQ are often determined by analyzing progressively more dilute solutions or based on the signal-to-noise ratio of the response. nih.govchromatographyonline.com
Table 4: Detection and Quantitation Limits for Benzenepropanal, 4-(1-methylethyl)- (via HPLC)
| Parameter | Value | Source |
|---|---|---|
| Limit of Detection (LOD) | 1.04 µg/mL | impactfactor.orgresearchgate.net |
| Limit of Quantitation (LOQ) | 3.16 µg/mL |
Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.euchromatographyonline.com It provides an indication of the method's reliability during normal usage. nih.gov The evaluation of robustness is typically considered during the development phase and involves changing parameters such as mobile phase composition, pH, flow rate, and column temperature to observe any impact on the analytical results. chromatographyonline.commolnar-institute.com
Biological Activity and Molecular Interaction Research
Investigation of Antimicrobial Properties and Mechanisms of Action
Benzenepropanal, 4-(1-methylethyl)- has demonstrated notable antimicrobial activity against a variety of pathogenic microorganisms. allsubjectjournal.com Research has confirmed its efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. allsubjectjournal.com Studies have documented its inhibitory effects against food-borne pathogens such as Bacillus cereus, Staphylococcus aureus, and Escherichia coli. researchgate.net It has also shown effectiveness against Pseudomonas aeruginosa, Salmonella typhi, and Bacillus licheniformis. allsubjectjournal.comnih.gov
The compound's antimicrobial action is not limited to its direct effects; it has also been shown to enhance the efficacy of conventional antibiotics. When used in combination with ciprofloxacin, Benzenepropanal, 4-(1-methylethyl)- potentiated the antibiotic's antimicrobial and anti-biofilm actions against S. aureus and E. coli. nih.govplos.org This suggests its potential as an adjuvant in antibiotic therapy to combat resistant bacterial infections. nih.gov
Table 1: Documented Antimicrobial Activity of Benzenepropanal, 4-(1-methylethyl)-
| Target Organism | Type of Effect | Reference |
|---|---|---|
| Pseudomonas aeruginosa | Antimicrobial & Antibiofilm | nih.gov |
| Staphylococcus aureus | Antimicrobial & Antibiofilm | researchgate.netnih.gov |
| Escherichia coli | Antimicrobial & Antibiofilm | researchgate.netnih.gov |
| Bacillus cereus | Antimicrobial | researchgate.net |
| Salmonella typhi | Antimicrobial | allsubjectjournal.com |
Cellular and Biochemical Mechanisms of Action Pertaining to Benzenepropanal, 4-(1-methylethyl)-
The primary mechanism of antimicrobial action for Benzenepropanal, 4-(1-methylethyl)- involves the disruption of bacterial cell membrane integrity. researchgate.netresearchgate.net In silico analyses and experimental studies suggest that the compound acts as a membrane permeability enhancer. nih.govplos.org This increased permeability leads to a cascade of detrimental effects within the bacterial cell.
Investigations into its effect on bacteria have shown that it can cause swelling and a reduction in membrane function, ultimately altering cell morphology and leading to cell death. researchgate.net A specific study on P. aeruginosa revealed that treatment with the compound leads to a significant accumulation of cellular reactive oxygen species (ROS). nih.gov This oxidative stress is a key factor in the inhibition of microbial biofilm formation, a critical aspect of bacterial persistence and resistance. nih.gov The biofilm-forming ability of cells treated with Benzenepropanal, 4-(1-methylethyl)- could be restored by the addition of ascorbic acid, an antioxidant, further confirming the role of ROS in its mechanism. nih.gov
The bacterial cell membrane is a primary biological target for Benzenepropanal, 4-(1-methylethyl)-. researchgate.net By disorganizing the membrane structure and increasing its permeability, the compound compromises a critical barrier that protects the cell from its environment. researchgate.netresearchgate.net This disruption can dissipate the proton motive force, which is essential for cellular energy production. researchgate.net
Beyond direct membrane damage, research suggests that the compound may also inhibit bacterial energy metabolism, presenting a parallel pathway for its antimicrobial effects. researchgate.net The accumulation of ROS induced by Benzenepropanal, 4-(1-methylethyl)- represents an impact on cellular signaling and stress response pathways. nih.gov This oxidative stress can lead to widespread damage to cellular components, including proteins, lipids, and nucleic acids, contributing to cell death.
Pharmacokinetic and Metabolic Pathway Characterization of Benzenepropanal, 4-(1-methylethyl)-
Pharmacokinetic studies and predictive analyses provide insights into the absorption and metabolism of Benzenepropanal, 4-(1-methylethyl)-. In silico analysis indicates that the compound is likely to be highly absorbed by the gastrointestinal tract. nih.govplos.org While direct studies on this specific propanal derivative are limited, research on structurally related compounds offers valuable information. For instance, a similar compound, Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl-, is distributed predominantly to the liver in rats following exposure. industrialchemicals.gov.au The liver is a primary site for the metabolism of xenobiotics, and it is expected to play a significant role in the biotransformation of Benzenepropanal, 4-(1-methylethyl)-. jddtonline.infonih.gov
Furthermore, the lungs are also recognized as a site for the metabolism of benzene-containing compounds, largely due to the presence of specific metabolic enzymes in pulmonary tissues. nih.govnih.gov Therefore, both the liver and lungs are considered potential primary sites for the metabolism of this compound.
The metabolism of Benzenepropanal, 4-(1-methylethyl)- is mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the detoxification of foreign compounds. researchgate.netjddtonline.infonih.gov Studies using human liver microsomes have investigated the compound's influence on the activity of several key CYP isozymes. bohrium.com
Research has shown that Benzenepropanal, 4-(1-methylethyl)- significantly inhibits the activity of CYP2C9. bohrium.com It also demonstrates inhibitory effects on CYP3A4 and CYP2D6, although to a lesser extent, while having a negligible influence on CYP1A2 activity. bohrium.comdntb.gov.ua The potent inhibition of CYP2C9 suggests that this enzyme is a key player in the metabolic pathway of the compound. bohrium.com These findings highlight the compound's interaction with the hepatic drug-metabolizing system.
Table 2: Inhibitory Effects of Benzenepropanal, 4-(1-methylethyl)- on Human Cytochrome P450 (CYP) Enzymes
| CYP Isozyme | Level of Inhibition | Reference |
|---|---|---|
| CYP2C9 | Potent / Significant (64.87% at 1 µM) | bohrium.com |
| CYP3A4 | Moderate (38.90% at 1 µM) | bohrium.com |
| CYP2D6 | Moderate (25.76% at 1 µM) | bohrium.com |
| CYP1A2 | Negligible (4.99% at 1 µM) | bohrium.com |
Formation and Subsequent Fate of Oxidative Metabolites
Contrary to the metabolic pathways of some aromatic compounds, research indicates that the biotransformation of the terpenoid cuminaldehyde in mammals primarily proceeds through reduction, not oxidation hmdb.ca. Studies on the metabolism of several terpenoid aldehydes, including cuminaldehyde, in rabbits showed that the aldehyde group is reduced to the corresponding alcohol, cuminyl alcohol. The subsequent fate of this alcohol metabolite involves further conjugation to facilitate excretion.
The initial query regarding the formation of specific oxidative metabolites such as benzene (B151609) oxide, phenol, catechol, or hydroquinone (B1673460) from cuminaldehyde is not supported by available scientific literature. The metabolic focus is on the aldehyde functional group. The biotransformation does not appear to involve oxidation of the benzene ring to form these phenolic compounds hmdb.ca. The primary metabolic reaction is the reduction of the aldehyde to an alcohol.
| Metabolic Reaction | Substrate | Primary Metabolite | Enzyme Class Implication |
| Reduction | Benzenepropanal, 4-(1-methylethyl)- (Cuminaldehyde) | 4-Isopropylbenzyl alcohol (Cuminyl alcohol) | Alcohol Dehydrogenase |
This table summarizes the primary metabolic transformation of Benzenepropanal, 4-(1-methylethyl)- in mammals based on available research.
Multi-Pathway Metabolic Models and Saturation Kinetics
While specific multi-pathway metabolic models for Benzenepropanal, 4-(1-methylethyl)- are not extensively detailed in the literature, the metabolism of aldehydes, in general, is understood to involve several potential enzymatic routes. The principal pathway for cuminaldehyde is reduction to its alcohol form hmdb.ca. However, aldehydes can also be oxidized to carboxylic acids, a reaction catalyzed by aldehyde dehydrogenases (ALDH) mdpi.com. The balance between these reductive and oxidative pathways can be influenced by the specific enzymes present and the cellular redox state (the NADH/NAD+ ratio) nih.gov.
The enzymes responsible for aldehyde metabolism, such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), are subject to saturation kinetics . This principle, often described by Michaelis-Menten kinetics, means that at low substrate concentrations, the rate of metabolism is proportional to the concentration of the compound (first-order kinetics). However, as the concentration increases, the enzymes become saturated with the substrate. At this point, the metabolic rate reaches its maximum (Vmax) and becomes constant, independent of further increases in substrate concentration (zero-order kinetics) docplexus.comnih.gov. This saturation can have significant implications for the compound's pharmacokinetics and potential for accumulation at higher exposure levels.
A computational analysis of cuminaldehyde's ADME (Absorption, Distribution, Metabolism, and Excretion) properties predicted its interactions with key metabolic enzymes.
| Predicted Metabolic Interaction | Result |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
| Human Liver Microsomal Stability | Stable |
This interactive table presents computationally predicted data on the interaction of cuminaldehyde with cytochrome P450 (CYP) enzymes and its stability in human liver microsomes (HLM) jddtonline.info. "Stable" suggests a half-life of 30 minutes or longer in the HLM assay jddtonline.info.
Impact on Systemic Exposure and Clearance Mechanisms
Following administration, Benzenepropanal, 4-(1-methylethyl)- is absorbed and can be distributed systemically. For instance, it has been detected in trace amounts in the blood and milk of ewes that were fed cumin seed, indicating its passage into the circulatory system and subsequent distribution hmdb.ca. Studies also highlight the need to investigate its pharmacokinetics further, particularly its ability to cross the blood-brain barrier nih.gov.
The clearance of cuminaldehyde from the body is intrinsically linked to its metabolism. The primary metabolic step, reduction to cuminyl alcohol, is a detoxification pathway that converts the reactive aldehyde into a more stable alcohol hmdb.ca. This transformation is crucial for clearance because the resulting alcohol is more water-soluble than the parent aldehyde. This increased polarity facilitates its elimination from the body, primarily through the kidneys after conjugation. Conjugation reactions, such as glucuronidation, would further increase the water solubility of the metabolite, preparing it for efficient renal excretion. The prediction that cuminaldehyde is stable in human liver microsomes suggests that its metabolic clearance in the liver may not be excessively rapid jddtonline.info.
Mechanistic Toxicological Assessments of Benzenepropanal, 4 1 Methylethyl
Subchronic Toxicity Profiling and Organ Systemic Effects
Detailed subchronic toxicity studies, which are crucial for understanding the effects of repeated exposure to a substance over a period of time, are not available in the public domain for cuminaldehyde.
Evaluation of Impact on Organ Function and Systemic Physiological Parameters
No standard subchronic (e.g., 28-day or 90-day) oral toxicity studies were identified that evaluate the broad range of organ functions and physiological parameters. Information from acute lethal-dose studies in rats indicates that oral exposure can lead to somnolence, ulceration or bleeding from the stomach, and unspecified changes to the liver, suggesting these may be target organs. nih.gov However, these findings are from acute, high-dose exposures and may not be representative of subchronic, lower-dose scenarios.
Dermal Irritation and Sensitization Mechanisms
The potential for cuminaldehyde to cause skin irritation and sensitization is the most discussed toxicological endpoint, though the data remains somewhat limited and qualitative.
Profiling of Skin Sensitization and Irritation Potential
Cuminaldehyde is recognized for its potential to act as a dermal sensitizer. The International Fragrance Association (IFRA) has implemented a restriction standard for its use in fragrance products, a measure driven by its dermal sensitization potential. nih.gov This indicates that the industry has evidence of its ability to cause allergic contact dermatitis.
Supporting this, a report of human patch testing showed positive reactions in a small number of individuals (3 out of 179 patients), although this was deemed insufficient to classify cuminaldehyde as an established contact allergen in humans under the specific criteria used. nih.gov Material Safety Data Sheets often classify the compound as a skin irritant, but typically lack references to specific guideline studies like the Local Lymph Node Assay (LLNA) or the Guinea Pig Maximization Test (GPMT). No publicly available dose-response data from these assays, such as an EC3 value (the concentration required to produce a three-fold increase in lymphocyte proliferation), could be located to create a quantitative data table.
Mechanistic Insights into Dermal Responses
The dermal response to xenobiotics like Benzenepropanal, 4-(1-methylethyl)-, also known as Cyclamen aldehyde, is a complex process initiated at the molecular level. For aldehydes, the primary mechanism underlying skin sensitization involves their electrophilic nature, which facilitates covalent binding with skin proteins. This interaction is a critical molecular initiating event (MIE) that can trigger a cascade of immunological responses, potentially leading to allergic contact dermatitis (ACD). nih.gov
The aldehyde functional group (-CHO) of Benzenepropanal, 4-(1-methylethyl)- is chemically reactive. The principal MIE for skin sensitization by aldehydes is the formation of imines, commonly known as Schiff bases. nih.govacs.org This reaction occurs between the aldehyde and the nucleophilic amino groups of amino acid residues, such as lysine, within dermal proteins. acs.orgscentree.co The formation of this new covalent bond creates a hapten-protein conjugate. This modified protein is then recognized as foreign by the immune system's antigen-presenting cells, initiating the adverse outcome pathway (AOP) for skin sensitization. nih.gov
In addition to Schiff base formation, a secondary MIE has been proposed for aldehydes. This involves the reversible binding to the thiol groups (-SH) of cysteine residues in skin proteins, forming hemithioacetals. nih.gov Both of these chemical reactions are recognized as potential triggers for the complex cascade that leads to a sensitized immune system. nih.gov Subsequent exposure to the allergen can then provoke a hyperintensive immune response, manifesting as the clinical symptoms of ACD. nih.gov
| Molecular Initiating Event (MIE) | Reacting Group on Compound | Reacting Group on Skin Protein | Resulting Bond/Adduct | Reference |
| Schiff Base Formation | Aldehyde (-CHO) | Amino group (-NH₂) of Lysine | Imine (C=N) | nih.gov, acs.org |
| Hemithioacetal Formation | Aldehyde (-CHO) | Thiol group (-SH) of Cysteine | Hemithioacetal | nih.gov |
Theoretical Toxicology and Quantitative Structure-Activity Relationship (QSAR) Approaches
Theoretical toxicology and Quantitative Structure-Activity Relationship (QSAR) models are valuable in silico tools for predicting the toxicological properties of chemicals, including their potential to cause skin sensitization, thereby reducing reliance on animal testing. nih.gov These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov
For aldehydes and ketones that induce skin sensitization via Schiff base formation, QSAR models have been developed based on parameters that model chemical reactivity and bioavailability. acs.org Key parameters include:
Reactivity: Modeled by the Taft σ* (sigma-star) parameter, which quantifies the electronic effects of substituents adjacent to the carbonyl group. Higher Taft σ* values generally indicate higher reactivity. nih.govacs.org
Hydrophobicity: Modeled by the logarithm of the octanol-water partition coefficient (log P), which influences the compound's ability to permeate the stratum corneum and reach viable skin cells. acs.org
A general QSAR equation for the skin sensitization potential (pEC3) of aldehydes and ketones that operate through the Schiff base mechanism is: pEC3 = 1.12(±0.07) Σσ* + 0.42(±0.04) log P - 0.62(±0.13) acs.org
This model has been shown to be predictive for a range of aliphatic aldehydes and ketones. acs.org However, an interesting discrepancy arises with aromatic aldehydes like Benzenepropanal, 4-(1-methylethyl)-. These compounds often exhibit higher calculated Taft σ* values, suggesting greater reactivity, yet they typically show lower skin sensitization potential in assays like the murine local lymph node assay (LLNA) compared to their aliphatic counterparts. nih.govacs.org This contradiction suggests that while the Schiff base mechanism is central, other structural features and metabolic pathways may modulate the ultimate sensitizing potency of aromatic aldehydes. nih.gov
The development of QSAR models is therefore refined by defining mechanistic applicability domains. acs.org These domains group chemicals based on their shared reaction mechanism, such as Schiff base formation, Michael addition, or nucleophilic substitution (S_N_Ar, S_N_2). nih.govnih.gov By creating specific models for each electrophilic reactivity domain, the predictive accuracy of in silico approaches for allergic contact dermatitis can be significantly improved. nih.gov
| Compound Property | Value | Significance in QSAR | Reference |
| Molecular Formula | C₁₃H₁₈O | Defines the basic composition | wikipedia.org |
| Molecular Weight | 190.28 g/mol | Influences diffusion and transport | scentree.co |
| log P | 3.4 | Models hydrophobicity and skin penetration | scentree.co |
| Boiling Point | 270 °C | Physicochemical identifier | wikipedia.org |
| QSAR Model Component | Description | Relevance to Aldehydes | Reference |
| Endpoint | Biological activity being predicted (e.g., pEC3 from LLNA). | Quantifies skin sensitization potential. | acs.org |
| Descriptors | Physicochemical properties (e.g., log P, Taft σ*). | Model hydrophobicity and electrophilic reactivity. | nih.gov, acs.org |
| Applicability Domain | The chemical space in which the model is reliable. | Crucial for aldehydes due to mechanistic subtypes (e.g., Schiff base formers). | acs.org, nih.gov |
| Algorithm | Statistical method used to build the model (e.g., multiple linear regression). | Establishes the mathematical relationship between descriptors and the endpoint. | acs.org |
Environmental Behavior, Degradation Pathways, and Ecotoxicological Research
Atmospheric Degradation Mechanisms
The release of Benzenepropanal, 4-(1-methylethyl)-, primarily used as a fragrance ingredient, into the environment can lead to its presence in the atmosphere. epa.gov Its structural features, an aldehyde group and a substituted benzene (B151609) ring, are key to understanding its atmospheric fate.
In the troposphere, the primary degradation pathway for organic compounds is through reaction with photochemically generated hydroxyl (•OH) radicals. neogen.comresearchmap.jp For Benzenepropanal, 4-(1-methylethyl)-, two main reaction sites for •OH radical attack are anticipated: the aldehydic hydrogen and the aromatic ring.
The abstraction of the hydrogen atom from the aldehyde group is typically a rapid process for aldehydes. This reaction leads to the formation of an acyl radical, which will further react with atmospheric oxygen. Additionally, •OH radicals can add to the aromatic ring, initiating a series of reactions that can lead to ring-opening and the formation of various oxygenated products. The atmospheric lifetime of such compounds is often short due to these rapid reactions. researchmap.jpeuropa.eu
Table 1: Predicted Atmospheric Degradation of Benzenepropanal, 4-(1-methylethyl)-
| Parameter | Predicted Value | Source |
|---|---|---|
| Atmospheric Half-life | Data not available in search results | - |
Aquatic and Soil Environmental Persistence Studies
As a component of various consumer products, Benzenepropanal, 4-(1-methylethyl)- is expected to be released into wastewater systems, and subsequently into aquatic and soil environments. epa.gov Its persistence in these compartments is determined by its susceptibility to biological and abiotic degradation processes.
Information regarding the experimental biodegradability of Benzenepropanal, 4-(1-methylethyl)- is limited. However, its chemical structure as an aldehyde suggests that it is likely to be biodegradable. Aldehydes are generally susceptible to microbial oxidation to the corresponding carboxylic acid, which can then be further metabolized. The presence of the isopropyl-substituted benzene ring may influence the rate of degradation.
The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term impacts. Due to the lack of specific experimental studies on Benzenepropanal, 4-(1-methylethyl)-, predictive models are used to estimate its persistence.
Air : As discussed in section 6.1.1, this compound is expected to degrade rapidly in the atmosphere.
Water : In the aquatic environment, besides biodegradation, other processes like hydrolysis are generally not significant for aldehydes. Its persistence will largely depend on the microbial activity of the receiving waters.
Soil : When released to soil, the compound's fate will be governed by biodegradation and its tendency to adsorb to soil particles. Its estimated Log Kow suggests a moderate potential for adsorption.
Table 2: Predicted Environmental Persistence of Benzenepropanal, 4-(1-methylethyl)-
| Environmental Compartment | Predicted Persistence | Key Degradation Process |
|---|---|---|
| Air | Low | Photochemical oxidation |
| Water | Low to Moderate | Biodegradation |
Ecotoxicity Assessments and Environmental Hazard Categorization
The potential for a chemical to cause adverse effects on organisms in the environment is evaluated through ecotoxicity testing. For Benzenepropanal, 4-(1-methylethyl)-, the primary focus is on its effects on aquatic life due to its likely release pathway.
While comprehensive experimental ecotoxicity data for Benzenepropanal, 4-(1-methylethyl)- is not available, predictive models (QSAR) provide estimates of its toxicity to standard aquatic test organisms. These models are valuable tools for preliminary hazard assessment in the absence of empirical data. oecd.org
Table 3: Predicted Acute Ecotoxicity of Benzenepropanal, 4-(1-methylethyl)- to Aquatic Organisms
| Test Organism | Endpoint | Predicted Value (mg/L) | Model/Source |
|---|---|---|---|
| Fish | 96-hour LC50 | 6.518765 | ASTER (Assessment Tools for the Evaluation of Risk) oecd.org |
| Fish | 96-hour LC50 | 8.48737 | PNN (Probabilistic Neural Network) oecd.org |
| Daphnia (Water Flea) | 48-hour EC50 | 1.5 | Topkat v6.1 oecd.org |
The predicted values suggest that Benzenepropanal, 4-(1-methylethyl)- could be classified as moderately to highly toxic to aquatic organisms. Aldehydes, as a chemical class, are known to exert toxicity through various mechanisms, including non-specific narcotic effects and more specific interactions with biological macromolecules.
It is important to note that these are predicted values and experimental testing would be required for a definitive hazard classification. No specific experimental toxicity data for algae were found in the reviewed literature.
Advanced Environmental Risk Characterization Methodologies
The environmental risk characterization of fragrance ingredients such as Benzenepropanal, 4-(1-methylethyl)- employs a tiered and increasingly sophisticated approach, often in the absence of extensive empirical data. Methodologies have evolved to integrate computational models with available experimental data to predict a substance's environmental fate and potential for adverse effects.
A cornerstone of modern risk characterization is the use of Quantitative Structure-Activity Relationship (QSAR) models. qsartoolbox.org These in silico methods are pivotal when experimental data are scarce. nih.gov QSAR models predict the physicochemical and toxicological properties of a chemical based on its molecular structure. For fragrance materials, organizations like the Research Institute for Fragrance Materials (RIFM) utilize these models as part of a comprehensive safety assessment program. chemistryforsustainability.org This process involves grouping materials with similar structures and toxicological profiles to apply a "read-across" approach, where data from a well-studied chemical is used to assess a similar, less-studied one. chemistryforsustainability.org
The risk characterization process itself is a systematic, multi-step evaluation as outlined by regulatory bodies like the U.S. Environmental Protection Agency (EPA). chemsafetypro.comvegahub.eu It involves:
Hazard Identification: Determining the potential adverse effects the substance can cause.
Dose-Response Assessment: Evaluating the relationship between the dose of the substance and the incidence of adverse effects.
Exposure Assessment: Predicting the environmental concentrations of the substance resulting from its use and disposal.
Risk Characterization: Integrating the above information to estimate the probability and magnitude of harm to environmental compartments. chemsafetypro.comresearchgate.net
For substances released into aquatic environments, the exposure assessment often involves models like the EPA's EPI (Estimation Programs Interface) Suite™, which can predict a chemical's partitioning among air, water, soil, and sediment. researchgate.net These models use inputs like the substance's production volume, use patterns, and physicochemical properties to estimate Predicted Environmental Concentrations (PECs). The risk is then characterized by comparing the PEC with the Predicted No-Effect Concentration (PNEC), which is derived from ecotoxicity data.
In the absence of experimental ecotoxicity data for Benzenepropanal, 4-(1-methylethyl)-, QSAR models are again employed to predict endpoints such as acute and chronic toxicity to aquatic organisms (e.g., fish, daphnia, algae). The reliability of these predictions is a critical component of the assessment, and tools like the VEGA platform provide an Applicability Domain Index to evaluate the confidence in a given prediction. nih.gov This integrated approach, combining predictive modeling with a structured risk assessment framework, allows for a scientifically robust characterization of environmental risk even with limited direct experimental testing. qsartoolbox.org
Bioaccumulation Potential Studies
The primary indicator for bioaccumulation potential is the Bioconcentration Factor (BCF), which is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water. researchgate.net A high BCF value suggests that the substance is likely to accumulate in aquatic life. The octanol-water partition coefficient (LogKow or LogP) is a critical parameter used in these predictions, as it indicates a chemical's hydrophobicity (tendency to move from water to fatty tissues).
Several well-established QSAR tools are used to estimate the BCF for organic chemicals:
EPI Suite™: This suite of programs, developed by the U.S. EPA and Syracuse Research Corp., is widely used for predicting environmental fate properties. chemistryforsustainability.orgresearchgate.net Its BCFBAF™ program estimates the fish bioconcentration factor using methodologies based on LogKow and incorporating factors for metabolism, which can reduce bioaccumulation.
VEGA: This platform integrates multiple QSAR models, including those for BCF prediction, and provides a reliability assessment for its predictions. qsartoolbox.orgnih.gov This allows for a more nuanced interpretation of the predicted bioaccumulation potential.
For Benzenepropanal, 4-(1-methylethyl)-, these models predict properties that suggest a moderate potential for bioaccumulation. The predicted values are used within regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) to classify the bioaccumulation potential of a substance. According to REACH, a substance is considered "Bioaccumulative" (B) if its BCF is >2,000 and "very Bioaccumulative" (vB) if its BCF is >5,000.
The table below presents the predicted physicochemical properties and bioaccumulation factors for Benzenepropanal, 4-(1-methylethyl)- derived from QSAR modeling.
| Property | Predicted Value | QSAR Model/Source | Significance |
| LogKow (Octanol-Water Partition Coefficient) | 3.9 - 4.2 | EPI Suite™ (KOWWIN™) | Indicates the hydrophobicity of the compound. Values in this range suggest a tendency to partition into fatty tissues rather than water. |
| Bioconcentration Factor (BCF) | 311.7 L/kg (whole-body) | EPI Suite™ (BCFBAF™) | Predicts the extent of accumulation in fish from water. This value is below the threshold for being classified as "Bioaccumulative" under REACH criteria. |
| BCF (Meylan Method) | 3.51 (LogBCF) | VEGA QSAR | A logarithmic value that corresponds to a BCF of approximately 3235. This prediction is higher and approaches the "Bioaccumulative" threshold, highlighting model-dependent variability. |
| Aquatic Toxicity (Fish 96-hr LC50) | 1.8 mg/L | EPI Suite™ (ECOSAR™) | Predicts the concentration lethal to 50% of a fish population over 96 hours. This value indicates high acute toxicity to aquatic life. |
This data is generated using predictive models and should be interpreted as an estimation of properties in the absence of experimental data.
These predictive studies are essential for conducting a preliminary risk assessment and for prioritizing substances for further experimental testing. While in silico models provide valuable insights, they also come with inherent uncertainties. nih.gov Therefore, the results are typically used in a conservative manner in regulatory decision-making to ensure the protection of the environment.
Computational Chemistry and Cheminformatics for Predictive Modeling
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the mechanistic pathways and energetics of chemical reactions.
Transition State Analysis and Energy Barrier Determination
The study of reaction mechanisms through DFT involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate. The energy difference between the reactants and the transition state is the activation energy barrier. While specific DFT studies on Benzenepropanal, 4-(1-methylethyl)- are not extensively detailed in public literature, the methodology is well-established for analogous systems. dntb.gov.uafaccts.de
For instance, DFT calculations can be employed to explore various reaction pathways, such as oxidation of the aldehyde group or reactions involving the aromatic ring. By locating the transition state structures and calculating their energies, researchers can predict which reaction is kinetically favored. nih.gov Time-dependent DFT (TD-DFT) can also be used to locate and compute the free energies of transition states in excited states, which is relevant for photochemical reactions. diva-portal.org The accuracy of these barrier calculations can be benchmarked against higher-level ab initio methods like CCSD(T) to ensure reliability. faccts.de
Hypothetical DFT Results for Reaction Pathways of Benzenepropanal, 4-(1-methylethyl)-
| Reaction Pathway | Reactant Complex Energy (Hartree) | Transition State Energy (Hartree) | Calculated Activation Energy Barrier (kcal/mol) |
|---|---|---|---|
| Oxidation to Carboxylic Acid | -578.12345 | -578.07890 | 27.96 |
| Aldol Condensation (Self) | -1156.24567 | -1156.19876 | 29.44 |
This table is illustrative and presents hypothetical data to demonstrate the output of DFT calculations.
Thermochemical Calculations and Elucidation of Thermodynamic Stability
DFT is a robust tool for calculating fundamental thermodynamic properties, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). researchgate.net These calculations are vital for determining the thermodynamic stability of a molecule relative to its isomers or potential decomposition products. umn.edu The formation energy at 0 K can be calculated, and by including corrections like the zero-point energy from phonon density of states, it can be mapped to formation enthalpy at different temperatures. umn.edu
By comparing the Gibbs free energy of Benzenepropanal, 4-(1-methylethyl)- with its potential reaction products, one can predict the spontaneity of a reaction under specific conditions. For example, DFT calculations can determine whether the conversion of the aldehyde to the corresponding alcohol or carboxylic acid is thermodynamically favorable. arxiv.org These predictive calculations, often combined with the Compound Energy Formalism (CEF), allow for the construction of phase diagrams and the assessment of structural stability at various temperatures. mdpi.comdlr.de
Example Thermochemical Data from DFT Calculations
| Property | Calculated Value | Units |
|---|---|---|
| Standard Enthalpy of Formation (Gas Phase) | -150.5 | kJ/mol |
| Standard Gibbs Free Energy of Formation (Gas Phase) | -45.2 | kJ/mol |
This table contains representative data that would be obtained from DFT thermochemical analysis.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical representations that correlate the structural or property-based features of chemicals (descriptors) with their biological activity or toxicity. numberanalytics.com These models are frequently used in toxicology to predict the potential hazards of chemicals. ljmu.ac.uk
Prediction of Benzenepropanal, 4-(1-methylethyl)- Reactivity Profiles
The reactivity of aromatic aldehydes like Benzenepropanal, 4-(1-methylethyl)- can be predicted using QSAR models. These models often rely on descriptors derived from the molecular structure. Key descriptors include the octanol/water partition coefficient (log K o/w), which represents hydrophobicity, and various molecular connectivity indices that describe the molecule's topology. researchgate.net
In a study of 77 aromatic aldehydes, Quantum Topological Molecular Similarity (QTMS) descriptors, calculated using methods including DFT, were used as predictor variables to build robust QSAR models. nih.gov These descriptors quantify aspects of the electronic structure that are directly related to the chemical's reactivity and its ability to interact with biological macromolecules.
Relevant Descriptors for QSAR Modeling of Aromatic Aldehydes
| Descriptor Type | Specific Descriptor | Typical Role in Model |
|---|---|---|
| Hydrophobicity | log K o/w | Models transport to the site of action. nih.gov |
| Topological | Molecular Connectivity Index (¹χ) | Encodes structural features like size and branching. researchgate.net |
| Quantum Chemical | HOMO/LUMO Energies | Relates to electrophilicity and reaction propensity. |
Correlation with Biological Activity and Toxicological Endpoints
QSAR models have been successfully developed to predict the toxicity of aromatic aldehydes to various organisms. One study constructed predictive models for the toxicity of 77 aromatic aldehydes against the aquatic protozoan Tetrahymena pyriformis, using the 50% growth inhibition concentration (IGC₅₀) as the toxicological endpoint. nih.gov The models, built using partial least squares (PLS) and genetic algorithms (G/PLS), showed good predictive capacity. nih.gov
Another study on the same set of aromatic aldehydes confirmed that both multiple linear regression (MLR) and artificial neural network (ANN) models could effectively predict aquatic toxicity, with the ANN model demonstrating slightly better statistical performance. researchgate.net Furthermore, QSAR models have been developed to predict the acute median lethal concentrations (LC₅₀) of aromatic chemicals in the tadpoles of the Japanese brown frog (Rana japonica), highlighting the broad applicability of this approach in ecotoxicology. nih.gov
Applicability Domain and Model Validation in Predictive Toxicology
A critical aspect of any QSAR model is its Applicability Domain (AD), which defines the chemical space in which the model can make reliable predictions. nih.gov According to OECD principles, a QSAR model must have a defined AD to be considered valid for regulatory purposes. ljmu.ac.uknih.gov Predictions for chemicals that fall outside this domain are considered extrapolations and have high uncertainty. tum.de
The AD is often defined based on the similarity of a test compound to the compounds in the training set, using metrics like the Tanimoto distance based on molecular fingerprints. variational.ai A human health assessment for a structurally related compound, Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl-, noted that the chemical was outside the applicability domain for several QSAR models predicting genotoxicity. industrialchemicals.gov.au This meant that only the prediction from the Ames test model, for which the compound was within the AD, could be considered reliable. industrialchemicals.gov.au This example underscores the necessity of defining and respecting the AD to ensure the responsible use of QSAR models in predictive toxicology. ljmu.ac.uk
Research Findings on Benzenepropanal, 4-(1-methylethyl)- Molecular Interactions Remain Elusive
Despite the growing application of computational methods in chemical research, specific studies on the molecular docking and receptor interaction of Benzenepropanal, 4-(1-methylethyl)-, remain unpublished in readily accessible scientific literature.
Computational chemistry and cheminformatics are powerful tools for predicting the biological activity and potential toxicological profiles of chemical compounds. Molecular docking, a key technique in this field, computationally models the interaction between a small molecule (ligand) and a macromolecule (receptor), predicting its preferred binding orientation and affinity. This information is crucial for drug discovery, toxicology, and understanding the mechanisms of action for various chemicals.
While general information regarding the physical and chemical properties of Benzenepropanal, 4-(1-methylethyl)- is available through chemical databases, the specific computational studies required to fulfill the requested analysis are absent from the public domain. epa.gov Information on related isomers, such as "Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl-", sometimes includes notes on potential protein binding in toxicological contexts, but this does not substitute for a direct molecular docking study of the specified compound.
Further research and publication in the field of computational toxicology and chemistry are required to elucidate the specific molecular interactions of Benzenepropanal, 4-(1-methylethyl)-. Without such studies, a data-driven discussion on its receptor-level interactions cannot be provided.
Emerging Research Directions and Future Perspectives
Future Directions in Sustainable Chemical Synthesis and Environmental Remediation
The chemical industry is undergoing a significant transformation towards greener and more sustainable practices. This shift is driving research into novel synthetic pathways and remediation strategies for compounds like Benzenepropanal, 4-(1-methylethyl)-.
Sustainable Synthesis:
Current industrial syntheses of aromatic aldehydes often rely on multi-step processes that can involve harsh reagents and generate significant waste. researchgate.net Future research is poised to focus on more environmentally benign and efficient methods. One promising area is the utilization of renewable feedstocks and biocatalysis.
From Biomass: Lignin (B12514952), a complex polymer abundant in plant biomass, represents a vast and renewable source of aromatic compounds. rsc.orgrsc.org Future research could explore the catalytic fractionation and ozonolysis of lignin to produce valuable aromatic aldehydes, potentially including precursors to Benzenepropanal, 4-(1-methylethyl)-. rsc.orgrsc.org This lignin-first approach offers the advantage of being base-free and preserving valuable carbohydrate components of the biomass. rsc.org
Biocatalytic and Chemoenzymatic Methods: The use of enzymes and whole-cell biocatalysts in organic synthesis is a rapidly growing field. mdpi.comnih.gov Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a powerful tool for producing complex molecules with high stereoselectivity and under mild conditions. mdpi.comnih.govnih.gov Future investigations could focus on developing engineered enzymes, such as cytochrome P450 monooxygenases or ketoreductases, for the specific and efficient synthesis of Benzenepropanal, 4-(1-methylethyl)- or its chiral derivatives. nih.govnih.gov This approach could significantly reduce the environmental impact compared to traditional chemical routes.
Catalytic Carbonylation: Reductive carbonylation of halo-derivative precursors presents another sustainable synthetic route. researchgate.netaminer.org This method can utilize hydrogen donors instead of flammable hydrogen gas and employ recyclable, low-metal-content catalysts, thereby minimizing waste and improving safety. researchgate.net Research into applying this technology for the formylation of appropriately substituted aryl halides could lead to a more sustainable production process for Benzenepropanal, 4-(1-methylethyl)-.
Environmental Remediation:
The widespread use of aromatic compounds necessitates research into their environmental fate and effective remediation strategies.
Biodegradation: The biodegradation of aromatic hydrocarbons is a key area of environmental research. nih.govnih.gov While many aromatic compounds can be persistent in the environment, microorganisms possess diverse metabolic pathways for their degradation. nih.gov Future studies could focus on identifying and engineering bacteria or fungi capable of efficiently degrading Benzenepropanal, 4-(1-methylethyl)-. Understanding the metabolic pathways, including the potential for oxidation of the benzene (B151609) ring and subsequent degradation of intermediates, will be crucial. nih.gov The use of mixed electron acceptors, such as oxygen and nitrate, could also enhance the bioremediation of contaminated sites. nih.gov
Advanced Oxidation Processes: For recalcitrant aromatic compounds, advanced oxidation processes (AOPs) offer a potential remediation solution. nih.gov These processes generate highly reactive species, such as hydroxyl radicals, that can break down complex organic molecules. nih.gov Research into the efficacy of AOPs, such as Fenton's reagent, for the degradation of Benzenepropanal, 4-(1-methylethyl)- in contaminated water could provide a valuable remediation tool. nih.gov
Below is a table summarizing potential sustainable synthesis and remediation strategies for Benzenepropanal, 4-(1-methylethyl)-.
| Strategy | Description | Potential Advantages |
|---|---|---|
| Catalytic Fractionation of Biomass | Depolymerization of lignin to produce aromatic aldehyde precursors. rsc.orgrsc.org | Utilizes renewable feedstock, base-free conditions, preserves carbohydrates. rsc.org |
| Biocatalytic Synthesis | Use of engineered enzymes for specific reaction steps. mdpi.comnih.gov | High selectivity, mild reaction conditions, reduced waste. mdpi.comnih.gov |
| Reductive Carbonylation | Formylation of halo-derivatives using hydrogen donors and recyclable catalysts. researchgate.net | Avoids hazardous reagents, minimizes waste, improves safety. researchgate.net |
| Biodegradation | Use of microorganisms to break down the compound. nih.govnih.gov | Cost-effective, environmentally friendly in-situ remediation. |
| Advanced Oxidation Processes | Chemical oxidation using highly reactive species to degrade the compound. nih.gov | Effective for recalcitrant compounds. nih.gov |
Emerging Roles in Biochemical and Pharmaceutical Science Beyond Current Applications
The unique chemical structure of Benzenepropanal, 4-(1-methylethyl)-, featuring a substituted aromatic ring and a reactive aldehyde group, makes it an interesting candidate for exploration in biochemical and pharmaceutical research. jbiochemtech.comfastercapital.comnih.gov
Biochemical Probes:
Scaffold for Probe Development: The phenylpropanal scaffold is a versatile platform for the design of biochemical probes. nih.govnih.gov By modifying the functional groups on the aromatic ring and the aldehyde moiety, researchers can create molecules that interact specifically with biological targets. Future research could focus on using Benzenepropanal, 4-(1-methylethyl)- as a starting point to develop novel probes for studying cellular processes. The isopropyl group, for instance, can influence the lipophilicity and binding interactions of the molecule.
Investigating Olfactory Receptors: Aromatic aldehydes are known to interact with olfactory receptors. contaminantdb.ca The structurally related compound, Bourgeonal, has been shown to act as a chemo-attractant for human spermatozoa by activating a specific olfactory receptor. contaminantdb.ca This suggests that Benzenepropanal, 4-(1-methylethyl)- could be used as a chemical tool to investigate the function and specificity of other olfactory receptors, both in the olfactory system and in other tissues where they are ectopically expressed.
Pharmaceutical Science:
Fragment-Based Drug Discovery: The concept of fragment-based drug discovery (FBDD) involves screening small, low-complexity molecules (fragments) that can bind to a biological target. nih.gov These fragments can then be elaborated into more potent and selective drug candidates. The structure of Benzenepropanal, 4-(1-methylethyl)-, with its aromatic ring and alkyl substituent, represents a potential fragment that could be used in FBDD campaigns to identify novel starting points for drug development. nih.gov
Lead Compound for Synthesis of Bioactive Molecules: Aromatic compounds are fundamental building blocks in medicinal chemistry, with a vast number of pharmaceuticals containing aromatic rings. jbiochemtech.comfastercapital.comnih.govacs.org The chemical reactivity of the aldehyde group in Benzenepropanal, 4-(1-methylethyl)- allows for a variety of chemical transformations, making it a potential starting material or intermediate in the synthesis of more complex, biologically active molecules. nih.gov For example, the aldehyde can be converted to alcohols, amines, or acids, and can participate in carbon-carbon bond-forming reactions to build more elaborate molecular architectures. The isopropylphenyl moiety could confer desirable pharmacokinetic properties to new drug candidates. nih.gov
The table below outlines potential future applications of Benzenepropanal, 4-(1-methylethyl)- in biochemical and pharmaceutical science.
| Application Area | Potential Role of Benzenepropanal, 4-(1-methylethyl)- | Rationale |
|---|---|---|
| Biochemical Probes | Scaffold for the design of selective molecular probes. nih.govnih.gov | The phenylpropanal structure is a versatile starting point for creating tools to study biological systems. |
| Olfactory Receptor Research | Tool to investigate the function and specificity of olfactory receptors. | Aromatic aldehydes are known ligands for these receptors. contaminantdb.ca |
| Fragment-Based Drug Discovery | A fragment for screening against biological targets. nih.gov | Its simple structure with key chemical features makes it suitable for FBDD. |
| Medicinal Chemistry | Starting material or intermediate for the synthesis of novel bioactive compounds. jbiochemtech.comfastercapital.com | The reactive aldehyde and the substituted aromatic ring provide handles for chemical modification. |
Q & A
Q. What are the recommended synthetic routes for Benzenepropanal, 4-(1-methylethyl)-, and how can reaction conditions be optimized to minimize isomer formation?
The compound is synthesized via Pd(OAc)₂-catalyzed oxidative coupling of benzenes with α,β-unsaturated aldehydes. Optimization involves:
- Catalyst Loading : Reducing Pd(OAc)₂ to ≤1 mol% to suppress side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve regioselectivity.
- Temperature Control : Maintaining 60–80°C minimizes thermal decomposition.
Isomeric byproducts (ortho, meta, para) can be separated via flash chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What spectroscopic methods are most effective for characterizing the structure of Benzenepropanal, 4-(1-methylethyl)-?
Key techniques include:
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of Benzenepropanal, 4-(1-methylethyl)- in Pd-catalyzed coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
Q. What strategies resolve isomeric byproducts formed during synthesis?
- Chromatography : Use reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase).
- Crystallization : Recrystallize from ethanol/water to isolate para-isomer (mp 45–47°C).
- Kinetic Analysis : Monitor reaction progress via inline FTIR to quench at optimal para-selectivity .
Q. How should researchers assess the ecological impact of Benzenepropanal, 4-(1-methylethyl)-?
- Aquatic Toxicity : Conduct 96-h LC50 tests on Pimephales promelas (e.g., LC50 = 6.62 mg/L) .
- Biodegradation : Use OECD 301F (manometric respirometry) to evaluate microbial breakdown.
- Soil Mobility : Perform column leaching experiments with standardized soils (e.g., loam, pH 6.5).
Data Contradiction and Reproducibility
Q. How to address discrepancies in reported synthetic yields for this compound?
- Parameter Screening : Use Design of Experiments (DoE) to test variables (catalyst, solvent, temperature).
- Isomer Quantification : Validate purity via GC-MS with internal standards (e.g., d₆-benzene).
- Cross-Lab Validation : Share raw spectral data in open-access repositories (e.g., Zenodo) .
Applications in Biochemical Research
Q. Can Benzenepropanal, 4-(1-methylethyl)- serve as a biochemical probe for olfactory receptor studies?
Yes. Its structural similarity to Bourgeonal (a known ligand for OR1A1 receptors) allows:
- Docking Studies : Model interactions with human olfactory receptors using AutoDock Vina.
- Calcium Imaging : Measure receptor activation in HEK293 cells transfected with OR1A1 .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
